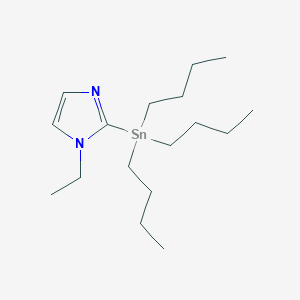
1-Ethyl-2-(tributylstannyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-2-(tributylstannyl)-1H-imidazole is a chemical compound that belongs to the class of organotin compounds These compounds are characterized by the presence of tin atoms bonded to carbon atoms The structure of this compound includes an imidazole ring, which is a five-membered ring containing two nitrogen atoms, with an ethyl group and a tributylstannyl group attached to it
Métodos De Preparación
The synthesis of 1-Ethyl-2-(tributylstannyl)-1H-imidazole typically involves the reaction of 1-ethylimidazole with a tributylstannylating agent. One common method is the use of tributyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation of the tin compound. The reaction mixture is typically heated to facilitate the formation of the desired product. After completion of the reaction, the product is purified using techniques such as column chromatography.
Análisis De Reacciones Químicas
1-Ethyl-2-(tributylstannyl)-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other groups through nucleophilic substitution reactions. Common reagents for these reactions include halogens and organometallic compounds.
Oxidation Reactions: The tin atom in the compound can be oxidized to form tin oxides. This reaction typically requires strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling Reactions: The compound can participate in coupling reactions, such as Stille coupling, where the tributylstannyl group reacts with an organic halide in the presence of a palladium catalyst to form a new carbon-carbon bond.
Aplicaciones Científicas De Investigación
1-Ethyl-2-(tributylstannyl)-1H-imidazole has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules. The tributylstannyl group serves as a versatile intermediate that can be transformed into various functional groups.
Materials Science: The compound is used in the preparation of organotin polymers and materials with unique electronic and optical properties.
Biological Studies: Organotin compounds, including this compound, are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Catalysis: The compound can be used as a catalyst or catalyst precursor in various chemical reactions, including polymerization and cross-coupling reactions.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-2-(tributylstannyl)-1H-imidazole in chemical reactions involves the activation of the tin-carbon bond. In substitution reactions, the tin atom acts as a leaving group, allowing the introduction of new functional groups. In coupling reactions, the tin atom facilitates the formation of new carbon-carbon bonds through the transfer of organic groups. The specific molecular targets and pathways involved depend on the nature of the reaction and the reagents used.
Comparación Con Compuestos Similares
1-Ethyl-2-(tributylstannyl)-1H-imidazole can be compared with other organotin compounds, such as:
1-Ethyl-2-(tributylstannyl)-1H-pyrrole: Similar to the imidazole compound, but with a pyrrole ring instead of an imidazole ring. Both compounds can undergo similar chemical reactions, but their reactivity may differ due to the different electronic properties of the rings.
Tributyltin Chloride: A simpler organotin compound used as a starting material for the synthesis of more complex organotin compounds. It is more reactive and less selective compared to this compound.
1-Methyl-2-(tributylstannyl)-1H-imidazole: Similar to this compound, but with a methyl group instead of an ethyl group. The difference in alkyl groups can affect the compound’s reactivity and physical properties.
Propiedades
IUPAC Name |
tributyl-(1-ethylimidazol-2-yl)stannane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N2.3C4H9.Sn/c1-2-7-4-3-6-5-7;3*1-3-4-2;/h3-4H,2H2,1H3;3*1,3-4H2,2H3; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVBYTOPMQUEND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC=CN1CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34N2Sn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














